1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20F3N7O2 and its molecular weight is 447.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Studies
A series of novel pyridine and fused pyridine derivatives, including structures related to the compound of interest, have been synthesized and subjected to in silico molecular docking screenings towards various target proteins. These studies revealed moderate to good binding energies, indicating potential applications in drug discovery and molecular interaction studies. These compounds exhibited antimicrobial and antioxidant activity, suggesting their utility in developing therapeutic agents with these properties (Flefel et al., 2018).
Functionalization Reactions and Theoretical Studies
Research into functionalization reactions of related compounds provides insights into the chemical reactivity and potential applications of the chemical framework . Experimental and theoretical studies have shed light on the mechanisms and products of these reactions, furthering the understanding of how such compounds can be manipulated and used in various scientific applications (Yıldırım et al., 2005).
Discovery as Inhibitors of Soluble Epoxide Hydrolase
Compounds structurally related to the one have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes and diseases. This discovery, based on high-throughput screening and lead optimization work, highlights the potential therapeutic applications of such compounds in disease models (Thalji et al., 2013).
Antipsychotic Agent Evaluation
Heterocyclic analogues, including structures similar to the compound , have been evaluated as potential antipsychotic agents. These studies involved in vitro binding assays to dopamine and serotonin receptors and in vivo assays to assess therapeutic potential. This research suggests the applicability of such compounds in developing new treatments for psychiatric disorders (Norman et al., 1996).
Anti-tubercular Activity
The design, synthesis, and evaluation of novel derivatives, including structures related to the compound of interest, have demonstrated significant anti-tubercular activity. This work highlights the potential of such compounds in developing new treatments for tuberculosis, addressing the need for novel therapeutics against resistant strains of Mycobacterium tuberculosis (Srinivasarao et al., 2020).
Properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c21-20(22,23)32-16-3-1-14(2-4-16)11-25-19(31)15-7-9-29(10-8-15)17-5-6-18(28-27-17)30-13-24-12-26-30/h1-6,12-13,15H,7-11H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMUKIWQWXXXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.